molecular formula C14H11ClN2O4 B8609206 N-(2-hydroxy-4-methylphenyl)-2-chloro-5-nitrobenzamide

N-(2-hydroxy-4-methylphenyl)-2-chloro-5-nitrobenzamide

Cat. No. B8609206
M. Wt: 306.70 g/mol
InChI Key: NNDXCKIXOIDTHW-UHFFFAOYSA-N
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Patent
US08158623B2

Procedure details

A solution of N-(2-Hydroxy-4-methylphenyl)-2-chloro-5-nitrobenzene carboxamide (530 mg, 1.7 mmol) and 2 N NaOH (0.95 ml, 1.9 mol) in water (5 ml) was heated under reflux for 10 h. The resultant slurry was allowed to stand overnight at room temperature and a copious amount of water was added. The resulting mixture was filtered and solid was collected to obtain the compound (380 mg, 83%). Mp: 274-277° C.
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
0.95 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]([C:12]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:13]=1Cl)=[O:11].[OH-].[Na+]>O>[CH3:8][C:6]1[CH:5]=[CH:4][C:3]2[NH:9][C:10](=[O:11])[C:12]3[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:13]=3[O:1][C:2]=2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
530 mg
Type
reactant
Smiles
OC1=C(C=CC(=C1)C)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
0.95 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 h
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
solid was collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=CC2=C(OC3=C(C(N2)=O)C=C(C=C3)[N+](=O)[O-])C1
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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